![molecular formula C18H19NO4S B2808292 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid CAS No. 860609-31-0](/img/structure/B2808292.png)
5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
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Overview
Description
“5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid” is a chemical compound with the CAS Number: 860609-31-0 . It has a molecular weight of 345.42 and its IUPAC name is the same as the given name . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H19NO4S/c1-18(2,3)11-6-4-10(5-7-11)15-14(17(22)23)13(16(20)21)12-8-24-9-19(12)15/h4-7H,8-9H2,1-3H3,(H,20,21)(H,22,23) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties like melting point, boiling point, density, etc. are not available in the sources I found.Scientific Research Applications
Synthesis and Properties of Heterocyclic Compounds
Research on heterocyclic compounds, such as thiazoles and their derivatives, has demonstrated their utility as building blocks in the synthesis of diverse heterocyclic structures with significant biological and pharmacological activities. For example, Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value in synthesizing a variety of heterocyclic compounds, including thiazoles, which are relevant due to their versatile applications in medicinal chemistry and dye synthesis Gomaa & Ali, 2020.
Biological and Pharmacological Applications
Thiazole derivatives, in particular, have been extensively studied for their biological and pharmacological effects. These compounds have been explored for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor agents. Leoni et al. (2014) provided a comprehensive review of the therapeutic patent literature on thiazole derivatives, underscoring their significance in the development of new drugs with a broad spectrum of pharmacological activities and lesser side effects Leoni, Locatelli, Morigi, & Rambaldi, 2014.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-18(2,3)11-6-4-10(5-7-11)15-14(17(22)23)13(16(20)21)12-8-24-9-19(12)15/h4-7H,8-9H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSLRRSVRPYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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